(2R)-2beta-(4-Methoxy-1,3-benzodioxole-6-yl)-3alpha-methyl-5-(1-propenyl)-7-methoxy-2,3-dihydrobenzofuran
Description
This compound is a chiral 2,3-dihydrobenzofuran derivative featuring a 4-methoxy-1,3-benzodioxole substituent at the 2β-position, a 3α-methyl group, a 1-propenyl chain at position 5, and a 7-methoxy group. Structurally, it belongs to the 2-arylbenzofuran class, which is associated with diverse bioactivities, including antioxidant, anti-inflammatory, and cytotoxic effects .
Properties
IUPAC Name |
4-methoxy-6-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-5-6-13-7-15-12(2)19(26-20(15)16(8-13)22-3)14-9-17(23-4)21-18(10-14)24-11-25-21/h5-10,12,19H,11H2,1-4H3/b6-5+/t12-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWUAELYQAENKN-OTBILJLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C(=C3)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C(=C3)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethoxy-N-methylaniline is an organic compound characterized by its amine functional group and methoxy substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profiles.
Chemical Structure
The molecular formula of 2,5-dimethoxy-N-methylaniline is , and its structure includes:
- A benzene ring
- Two methoxy groups at the 2 and 5 positions
- A methyl group attached to the nitrogen atom
Biological Activity Overview
Research has shown that 2,5-dimethoxy-N-methylaniline exhibits various biological activities, including:
- Antioxidant properties : It has been noted for its ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress.
- Enzyme inhibition : Interaction studies indicate that it may inhibit certain enzymes, impacting metabolic pathways.
Data Table: Biological Activities
Case Studies and Research Findings
-
Antioxidant Activity :
A study demonstrated that 2,5-dimethoxy-N-methylaniline effectively reduced oxidative stress markers in cultured cells. The compound's ability to donate electrons was attributed to its methoxy groups, enhancing its radical scavenging capacity. -
Enzyme Interaction :
Research focusing on enzyme kinetics revealed that 2,5-dimethoxy-N-methylaniline binds to the active sites of several enzymes involved in metabolic processes. This binding alters enzyme activity, suggesting potential applications in drug design where modulation of enzyme function is desired. -
Cytotoxicity Studies :
In vitro assays indicated that higher concentrations of 2,5-dimethoxy-N-methylaniline led to increased cell death in cancer cell lines. This finding points towards its potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action.
Comparison with Similar Compounds
Structural Analysis
A structurally related compound, (3aR)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one (referred to as Compound A ), shares the 2-arylbenzofuran core but differs in substituents and functional groups (Table 1) .
Table 1: Structural Comparison
| Feature | Target Compound | Compound A |
|---|---|---|
| Core Structure | 2,3-Dihydrobenzofuran | 2,3-Dihydro-1-benzofuran-6-one |
| Aryl Substituent Position | 2β-(4-Methoxy-1,3-benzodioxole-6-yl) | 2-(1,3-Benzodioxol-5-yl) |
| Alkyl Chains | 5-(1-Propenyl), 3α-methyl | 3a-Prop-2-enyl, 3-methyl |
| Oxygen Functionality | 7-Methoxy | 5-Methoxy, 6-ketone |
| Stereochemistry | (2R, 3α) | (3aR) |
Key Differences:
Functional Groups : The target compound lacks a ketone group, which is present in Compound A at position 2. This absence may reduce electrophilicity and alter metabolic stability.
Stereochemistry : The (2R, 3α) configuration in the target compound versus (3aR) in Compound A influences three-dimensional conformation and binding interactions.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (C₂₂H₂₄O₆, MW = 408.43 g/mol) is heavier than Compound A (C₂₀H₂₀O₆, MW = 380.37 g/mol) due to additional methoxy and propenyl groups.
- Solubility : The 7-methoxy group in the target compound may enhance lipophilicity compared to Compound A’s ketone, which could increase aqueous solubility via hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
